molecular formula C7H10BrNS B13541162 1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine

Katalognummer: B13541162
Molekulargewicht: 220.13 g/mol
InChI-Schlüssel: RXDOKZIVEXUXRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with a methylamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine typically involves the bromination of 5-methylthiophene followed by the introduction of the methylamine group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step. The reaction is carried out in an inert atmosphere, often under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to the formation of sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Bromo-5-methylthiophen-2-yl)ethan-1-one
  • (4-Bromo-5-methylthiophen-2-yl)methanol
  • (4-Bromo-5-methylthiophen-2-yl)boronic acid

Uniqueness

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C7H10BrNS

Molekulargewicht

220.13 g/mol

IUPAC-Name

1-(4-bromo-5-methylthiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H10BrNS/c1-5-7(8)3-6(10-5)4-9-2/h3,9H,4H2,1-2H3

InChI-Schlüssel

RXDOKZIVEXUXRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(S1)CNC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.